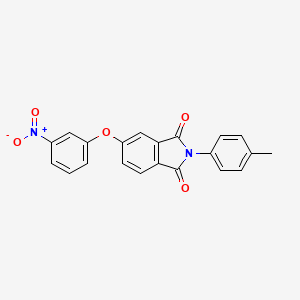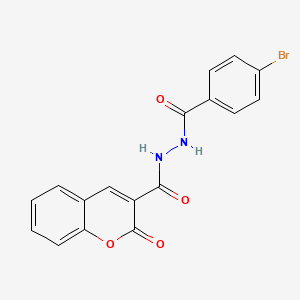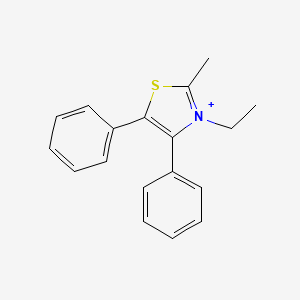![molecular formula C41H28N4 B15044896 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline](/img/structure/B15044896.png)
6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline is a complex organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by its two diphenylquinoxaline units connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline typically involves the Buchwald-Hartwig amination reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an amine, resulting in the formation of a carbon-nitrogen bond . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Buchwald-Hartwig amination reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully hydrogenated quinoxalines .
Scientific Research Applications
6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline involves its interaction with molecular targets through various pathways:
Intramolecular Charge Transfer (ICT): The compound exhibits ICT transitions, where electrons are transferred within the molecule, leading to changes in its electronic properties.
Aggregation-Induced Emission (AIE): The compound shows AIE behavior, where its emission intensity increases upon aggregation, making it useful for solid-state applications.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3-diphenylquinoxaline: This compound is structurally similar but lacks the methylene bridge connecting two diphenylquinoxaline units.
2,3-Diphenylquinoxaline: A simpler analog with only one diphenylquinoxaline unit.
Uniqueness
6-[(2,3-Diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline stands out due to its unique structure, which imparts distinct photophysical properties such as strong solid-state emission and AIE. These properties make it particularly valuable for applications in optoelectronics and materials science .
Properties
Molecular Formula |
C41H28N4 |
|---|---|
Molecular Weight |
576.7 g/mol |
IUPAC Name |
6-[(2,3-diphenylquinoxalin-6-yl)methyl]-2,3-diphenylquinoxaline |
InChI |
InChI=1S/C41H28N4/c1-5-13-30(14-6-1)38-40(32-17-9-3-10-18-32)44-36-26-28(21-23-34(36)42-38)25-29-22-24-35-37(27-29)45-41(33-19-11-4-12-20-33)39(43-35)31-15-7-2-8-16-31/h1-24,26-27H,25H2 |
InChI Key |
PJNBCNKXROVAKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=CC=C6)C7=CC=CC=C7)N=C2C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide](/img/structure/B15044816.png)
![4-methyl-N-[3-methyl-1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)butan-2-yl]benzenesulfonamide](/img/structure/B15044825.png)
![N-((E)-2-(3-nitrophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B15044828.png)
![4-{(E)-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazono]methyl}-2-methoxyphenyl 2-furoate](/img/structure/B15044833.png)
![(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15044845.png)
![N-cyclohexyl-N-[2-(naphthalen-2-yloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B15044851.png)

![N-[(5Z)-4-(4-methoxyphenyl)-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-(4-methylphenyl)benzenecarboximidamide](/img/structure/B15044871.png)


![(3Z)-3-{[(2,4-dimethylphenyl)amino]methylidene}-5-phenylthiophene-2(3H)-thione](/img/structure/B15044890.png)
![4-Nitrophenyl {[9A,11A-dimethyl-1-(6-methylheptan-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-cyclopenta[A]phenanthren-7-YL]sulfanyl}formate](/img/structure/B15044902.png)
![N-[2,2,2-trichloro-1-({[(4-methoxy-2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B15044903.png)

